Structural and Physicochemical Distinction: Thiophene Sulfonamide vs. Furan Carboxamide Analog
The target compound possesses a thiophene-2-sulfonamide group, which confers distinct physicochemical properties compared to its closest commercially available analog, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS 865659-17-2) . The presence of the sulfonamide moiety and an additional sulfur atom results in a higher molecular weight (328.4 vs. 276.3 g/mol) and a significantly different calculated partition coefficient (clogP), which can influence membrane permeability and solubility . These differences are fundamental for applications where specific lipophilicity or hydrogen-bonding capacity is required.
| Evidence Dimension | Molecular Weight and Chemical Structure |
|---|---|
| Target Compound Data | C16H12N2O2S2; MW = 328.4 g/mol |
| Comparator Or Baseline | N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide (CAS 865659-17-2): C17H12N2O2; MW = 276.3 g/mol |
| Quantified Difference | ΔMW = 52.1 g/mol (18.9% larger); substitution of thiophene-2-sulfonamide for furan-2-carboxamide |
| Conditions | Physicochemical property analysis based on molecular formula |
Why This Matters
This differentiation is critical for researchers seeking a compound with distinct molecular recognition properties or for SAR studies exploring the impact of sulfonamide versus amide bioisosteres.
